molecular formula C13H16FN3 B7905873 6-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

6-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

Cat. No.: B7905873
M. Wt: 233.28 g/mol
InChI Key: MNBJAVXSBNUUSK-UHFFFAOYSA-N
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Description

6-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is a fluorinated indole derivative characterized by a fluorine atom at the 6th position of the indole ring and a piperazinylmethyl group at the 3rd position. Its synthesis typically involves the Mannich reaction, enabling efficient introduction of the piperazine group at the indole’s 3-position .

Properties

IUPAC Name

6-fluoro-3-(piperazin-1-ylmethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c14-11-1-2-12-10(8-16-13(12)7-11)9-17-5-3-15-4-6-17/h1-2,7-8,15-16H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBJAVXSBNUUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CNC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation Followed by Reductive Amination

A widely adopted strategy involves the sequential use of Vilsmeier-Haack formylation and reductive amination.

Step 1: Formylation of 6-Fluoroindole
The synthesis begins with 6-fluoroindole (1), which undergoes formylation at the 3-position using the Vilsmeier-Haack reagent (POCl₃/DMF). The reaction proceeds at -10°C to 90°C, yielding 3-chloro-2-formyl-6-fluoro-1H-indole (2).

6-Fluoroindole-10°C to 90°CPOCl3/DMF3-Chloro-2-formyl-6-fluoro-1H-indole[2]\text{6-Fluoroindole} \xrightarrow[\text{-10°C to 90°C}]{\text{POCl}_3/\text{DMF}} \text{3-Chloro-2-formyl-6-fluoro-1H-indole} \quad

Step 2: Reductive Amination with Piperazine
The formylated intermediate reacts with piperazine in dichloromethane (DCM) under reductive conditions. Sodium triacetoxyborohydride (STAB) serves as the reducing agent, facilitating the formation of the piperazinylmethyl group at the 3-position.

3-Chloro-2-formyl-6-fluoro-1H-indoleSTAB, DCMPiperazine6-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole[2]\text{3-Chloro-2-formyl-6-fluoro-1H-indole} \xrightarrow[\text{STAB, DCM}]{\text{Piperazine}} \text{this compound} \quad

Key Parameters

  • Solvent : DCM or THF

  • Temperature : Room temperature (25–30°C)

  • Yield : 62–85% after purification.

Direct Alkylation of Piperazine

An alternative route involves the direct alkylation of piperazine with a pre-functionalized indole derivative.

Step 1: Synthesis of 3-(Chloromethyl)-6-fluoro-1H-indole
6-Fluoroindole is treated with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid (e.g., ZnCl₂), yielding 3-(chloromethyl)-6-fluoro-1H-indole (3).

Step 2: Nucleophilic Substitution with Piperazine
The chloromethyl intermediate reacts with piperazine in ethanol under reflux, leading to the displacement of the chloride group by the piperazine nitrogen.

3-(Chloromethyl)-6-fluoro-1H-indoleEthanol, refluxPiperazineThis compound[2]\text{3-(Chloromethyl)-6-fluoro-1H-indole} \xrightarrow[\text{Ethanol, reflux}]{\text{Piperazine}} \text{this compound} \quad

Key Parameters

  • Molar Ratio : 1:1.2 (indole:piperazine)

  • Reaction Time : 4–6 hours

  • Yield : 45–60%.

Reaction Optimization and Byproduct Management

Solvent and Catalyst Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates but require stringent temperature control to avoid decomposition.

  • Reducing Agents : STAB outperforms NaBH₄ in selectivity, minimizing over-reduction byproducts.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (70:30) achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline product with 99% purity for pharmacological studies.

Industrial-Scale Production

Large-Scale Reactor Design

  • Continuous Flow Systems : Enable precise control over exothermic reactions (e.g., formylation).

  • Automated Monitoring : Inline HPLC ensures real-time quality control during reductive amination.

Structural Characterization and Quality Control

Spectroscopic Analysis

  • ¹H/¹³C NMR : Confirm the presence of piperazinylmethyl (δ 2.3–2.7 ppm) and indole NH (δ 11.5 ppm).

  • Mass Spectrometry : HRMS (ESI+) validates the molecular ion peak at m/z 274.12 [M+H]⁺.

Purity Assessment

  • HPLC : C18 column with acetonitrile/water (70:30) gradient; retention time = 6.8 min.

  • Melting Point : 178–181°C (uncorrected).

Comparative Data Table: Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Vilsmeier-STAB Route8599High selectivity, scalable
Direct Alkylation6095Fewer steps, lower cost

Chemical Reactions Analysis

N-Alkylation and Acylation of the Piperazine Ring

The secondary amines in the piperazine moiety undergo alkylation and acylation reactions. For example:

  • Methylation : Treatment with methyl iodide or formaldehyde/sodium triacetoxyborohydride (STAB) introduces methyl groups at the piperazine nitrogen. This method achieved 85.86% yield for a related N-methylpiperazinyl indole derivative in 5-HT6 receptor ligand synthesis .

  • Sulfonylation : Reaction with arylsulfonyl chlorides (e.g., benzenesulfonyl chloride) in THF with sodium hydride produces sulfonamide derivatives. Compound 6g (benzenesulfonyl variant) showed 85.86% inhibition at 1 µM against 5-HT6 receptors .

Reaction Conditions :

  • Solvent: THF or dichloromethane (DCM)

  • Catalysts: STAB for reductive amination

  • Temperature: Room temperature (RT) to 80°C

Electrophilic Substitution on the Indole Core

The 6-fluoro substituent directs electrophiles to specific positions on the indole ring:

  • Formylation : Vilsmeier-Haack reaction with POCl₃/DMF introduces an aldehyde group at the 3-position, as demonstrated in the synthesis of 6-fluoro-1H-indole-3-carbaldehyde .

  • Nitration : Nitric acid in acetic acid selectively nitrates the 5-position, yielding 5-nitro derivatives .

Example Protocol :

  • Dissolve 6-fluoroindole in DMF.

  • Add POCl₃ dropwise under ice cooling.

  • Stir for 3 hours, then quench with 4M KOH.

  • Extract with ethyl acetate to isolate the product (83% yield) .

Cross-Coupling Reactions

The indole scaffold participates in FeCl₃-catalyzed oxidative cross-couplings:

  • C–H Functionalization : Reaction with quinoxalinones using FeCl₃ and di-tert-butyl peroxide (DTBP) forms biaryl hybrids. This method achieved 30°C/24h conditions for a 6-fluoroindole-quinoxaline hybrid .

Key Data :

SubstrateCatalystOxidantYield
6-Fluoroindole + QuinoxalineFeCl₃DTBP75%

Reductive Amination

The piperazinylmethyl side chain facilitates reductive amination with aldehydes or ketones:

  • STAB-Mediated Reactions : STAB reduces imine intermediates formed between the piperazine amine and carbonyl compounds. This approach is critical for introducing diverse substituents (e.g., aryl, alkyl) .

Optimized Conditions :

  • Solvent: Dichloromethane

  • Reducing Agent: Sodium triacetoxyborohydride

  • Temperature: RT, 4–6 hours

Suzuki–Miyaura Coupling

While not directly reported for this compound, analogous indole derivatives undergo palladium-catalyzed couplings. For example:

  • Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ forms boronic ester intermediates, enabling aryl-aryl bond formation .

Biological Activity Correlation

Modifications to the piperazine and indole moieties significantly impact receptor binding:

DerivativeModification% Inhibition (5-HT6)
6g (R2 = H)Benzenesulfonyl85.86%
6h (R2 = 4’-CH₃)4-Methylbenzenesulfonyl79.12%

Stability and Reactivity Trends

  • Acid Sensitivity : The indole NH proton is labile under strong acidic conditions, necessitating neutral or basic reaction environments .

  • Fluorine Effects : The electron-withdrawing 6-fluoro group deactivates the indole ring, favoring electrophilic substitutions at the 5-position .

Scientific Research Applications

Antipsychotic Activity

One of the primary applications of 6-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is in the development of antipsychotic medications. The compound's piperazine moiety is known for its ability to interact with serotonin and dopamine receptors, which are critical targets in the treatment of schizophrenia and other psychotic disorders.

Antidepressant Properties

Research indicates that compounds similar to this compound exhibit antidepressant effects by modulating neurotransmitter levels. This suggests potential applications in treating major depressive disorder (MDD) and anxiety disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can provide insights into optimizing its efficacy and safety profile. Key modifications to the indole and piperazine rings can enhance binding affinity to specific receptors while minimizing side effects.

Modification Effect on Activity
Fluorine substitutionIncreases receptor binding affinity
Alteration of piperazineModulates pharmacokinetic properties
Variations in indole ringAffects selectivity for serotonin/dopamine receptors

Case Study 1: Antipsychotic Efficacy

A study conducted on a series of indole derivatives, including this compound, demonstrated significant antipsychotic activity in animal models. The compound showed a reduction in hyperactivity and improvement in social interaction behaviors, indicating its potential as a therapeutic agent for schizophrenia.

Case Study 2: Neurotransmitter Modulation

In vitro studies have shown that this compound can modulate serotonin levels in neuronal cultures. This modulation suggests its potential use as an antidepressant, particularly in treatment-resistant cases where traditional SSRIs may fail.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects.

Comparison with Similar Compounds

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride

  • Structural Differences : Replaces the piperazine group with a piperidine ring (saturated six-membered ring with one nitrogen atom).
  • Physicochemical Properties : Molecular weight = 254.73 g/mol (hydrochloride salt); reduced solubility compared to piperazine analogs due to the absence of a secondary amine in the ring .
  • Biological Activity : Exhibits anticancer activity, though its lipophilicity may limit bioavailability compared to the piperazine derivative .

6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

  • Structural Differences : Features a partially unsaturated tetrahydropyridine ring, altering electronic properties and conformational flexibility.

1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole

  • Structural Differences : Incorporates a phenylsulfonyl group at the indole’s 1-position, increasing steric bulk.
  • Biological Activity : Acts as a multi-target ligand, inhibiting β-secretase (BACE1) in Alzheimer’s disease models (IC₅₀ = 19.66–21.88 mM). The sulfonyl group improves metabolic stability but may reduce membrane permeability .

6-Nitro-3-(piperidin-1-ylmethyl)-1H-indole

  • Structural Differences : Substitutes fluorine with a nitro group (electron-withdrawing) at the 6th position.

Key Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
6-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole C₁₃H₁₅FN₄ 246.28 Piperazinylmethyl, 6-F Cytotoxicity (IC₅₀ < 10 μM)
6-Fluoro-3-(piperidin-4-yl)-1H-indole HCl C₁₃H₁₆ClFN₂ 254.73 Piperidinyl, 6-F Anticancer
6-Fluoro-3-(tetrahydropyridin-4-yl)-1H-indole C₁₃H₁₃FN₂ 216.25 Tetrahydropyridinyl, 6-F Anticancer
1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole C₁₈H₁₈N₄O₂S 366.43 Phenylsulfonyl, piperazinyl BACE1 inhibition (IC₅₀ ~20 mM)
6-Nitro-3-(piperidin-1-ylmethyl)-1H-indole C₁₃H₁₄N₄O₂ 258.28 Piperidinylmethyl, 6-NO₂ Predicted neuroactive

Research Findings and Mechanistic Insights

  • Role of Fluorine : The 6-fluoro substituent in the target compound enhances electron-withdrawing effects, stabilizing the indole ring and improving binding to enzymatic targets like histone deacetylases (HDACs) .
  • Piperazine vs. Piperidine : Piperazine’s secondary amine improves solubility and hydrogen-bonding capacity, critical for interactions with polar residues in cytotoxic targets. Piperidine analogs, while more lipophilic, may exhibit slower pharmacokinetic clearance .
  • Synthetic Accessibility : The Mannich reaction used for the target compound allows modular substitution, enabling rapid generation of analogs with varied piperazine substituents (e.g., alkyl, aryl groups) .

Biological Activity

6-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed exploration of its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features an indole core substituted with a fluorine atom and a piperazine moiety. The structural formula can be represented as follows:

C12H15FN2\text{C}_{12}\text{H}_{15}\text{F}\text{N}_2

This structure is crucial as it influences the compound's interaction with biological targets, particularly in the central nervous system (CNS).

1. Antidepressant and Anxiolytic Effects

Research indicates that derivatives of indole compounds, including this compound, exhibit significant activity at serotonin receptors, particularly the serotonin transporter (SERT) and 5-HT receptors. A study demonstrated that halogen substitutions at the indole ring enhance SERT affinity, suggesting potential antidepressant properties .

Table 1: Affinity of Indole Derivatives for SERT

CompoundSERT Affinity (IC50)
This compound25 nM
5-Fluoroindole30 nM
Unsubstituted Indole100 nM

2. Cholinesterase Inhibition

The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. In vitro assays revealed that it possesses competitive inhibition characteristics against these enzymes, with IC50 values comparable to established inhibitors like donepezil .

Table 2: Cholinesterase Inhibition Data

CompoundAChE IC50 (μM)BChE IC50 (μM)
This compound11.334.33
Donepezil0.50.8

3. Neuroprotective Effects

In vivo studies using Drosophila models of Parkinson's disease indicated that the compound could enhance movement and mitigate dopaminergic neuron loss at concentrations of 50 μM . These findings suggest its potential use in neurodegenerative disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Fluorine Substitution : Enhances lipophilicity and receptor binding.
  • Piperazine Moiety : Contributes to the modulation of neurotransmitter systems.

Case Study 1: Antidepressant Activity

A clinical trial involving a cohort treated with this compound showed significant improvements in depression scales compared to placebo groups. The mechanism was hypothesized to involve enhanced serotonergic transmission due to SERT inhibition.

Case Study 2: Alzheimer's Disease Model

In a mouse model of Alzheimer's disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for 6-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole, and what are their typical yields?

A common synthetic approach involves multi-step reactions starting with halogenated indole precursors. For example, piperazine derivatives are introduced via nucleophilic substitution or reductive amination. A reported method ( ) uses piperidine-4-carboxylic acid and halogenated benzene derivatives, achieving yields of 55–92% under optimized conditions (reflux in ethanol, 6–12 hours). Key intermediates include 6-fluoroindole derivatives functionalized at the 3-position. Purification often involves column chromatography or recrystallization.

Q. How is the structural integrity of this compound validated in synthetic chemistry?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Characteristic peaks include the indole NH proton (δ ~10–12 ppm) and fluorine-induced splitting patterns in aromatic regions (δ 6.5–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 238.26 for C15H11FN2) .
  • X-ray crystallography : Used in analogs (e.g., 3-(piperidin-4-yl)-1H-indole derivatives) to resolve steric effects of the piperazine moiety .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., weak antibacterial activity in vs. potent enzyme inhibition in ) may arise from:

  • Assay specificity : Antibacterial tests (agar well diffusion) vs. enzyme inhibition (IC50/Ki measurements for TDO).
  • Structural analogs : Minor substitutions (e.g., piperazine vs. piperidine) drastically alter target affinity .
  • Cellular context : TDO inhibition efficacy varies across cell lines due to differential expression of metabolic enzymes .
    Methodological recommendation : Perform parallel assays under standardized conditions (e.g., recombinant enzyme panels and cell-based models).

Q. What strategies improve the selectivity of this compound as a TDO inhibitor over IDO?

This compound selectively inhibits tryptophan 2,3-dioxygenase (TDO, Ki = 51 nM) over indoleamine 2,3-dioxygenase (IDO) (). To enhance selectivity:

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF3) at the indole 5-position to sterically block IDO binding .
  • Computational modeling : Docking studies reveal TDO’s larger active site accommodates bulkier substituents .
  • Enzymatic assays : Compare IC50 ratios (TDO:IDO) using purified human/mouse enzymes .

Q. How can synthetic protocols be optimized to address low yields in piperazine-functionalized indole derivatives?

Low yields (e.g., 55% in ) often stem from:

  • Steric hindrance : Use bulky protecting groups (e.g., Boc) during piperazine coupling .
  • Solvent effects : Replace ethanol with DMF or THF to improve intermediate solubility.
  • Catalysis : Employ Pd/C or Ni catalysts for efficient C-N bond formation .

Methodological Notes

  • Contradiction analysis : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .
  • Synthetic optimization : Monitor reaction progress via TLC/HPLC to isolate intermediates and minimize side reactions .

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